molecular formula C9H9NO2 B091181 Diacetylpyridine CAS No. 16174-40-6

Diacetylpyridine

Cat. No.: B091181
CAS No.: 16174-40-6
M. Wt: 163.17 g/mol
InChI Key: IDHCQGUWHXGMQW-UHFFFAOYSA-N
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Description

Diacetylpyridine, specifically 2,6-diacetylpyridine, is an organic compound with the chemical formula C₉H₉NO₂. It is a white crystalline solid that is soluble in organic solvents. This compound is a disubstituted pyridine, meaning it has two acetyl groups attached to the pyridine ring. This compound is primarily used as a precursor to ligands in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diacetylpyridine typically begins with the oxidation of the methyl groups in 2,6-lutidine to form dipicolinic acid. This process can be achieved using oxidizing agents such as potassium permanganate or selenium dioxide. The diketone can then be formed from the diester of picolinic acid groups through a Claisen condensation reaction. The resulting adduct can be decarboxylated to yield diacetylpyridine .

Another method involves treating 2,6-pyridinedicarbonitrile with methylmagnesium bromide, which provides an alternative synthesis route for the diketone .

Industrial Production Methods: In industrial settings, the preparation of 2,6-diacetylpyridine can be carried out using alkali metal or alkaline earth metal as the alkaline reagent. The Claisen condensation of 2,6-pyridine dicarboxylic acid diethyl ester and ethyl acetate is performed to obtain 2,6-diacetylpyridine. This method is advantageous as it does not require special treatment for the reaction raw materials and the alkaline reagent .

Chemical Reactions Analysis

Types of Reactions: Diacetylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Oximes, hydrazones.

    Reduction Products: Dihydropyridine derivatives.

    Substitution Products: Schiff base ligands.

Mechanism of Action

The mechanism of action of diacetylpyridine primarily involves its ability to form coordination complexes with metal ions. These complexes can traverse a wide range of oxidation states, making them effective catalysts in various chemical reactions. The molecular targets and pathways involved include the formation of Schiff base ligands and macrocyclic tetradentate ligands through condensation reactions .

Comparison with Similar Compounds

Diacetylpyridine can be compared with other similar compounds such as:

This compound is unique due to its ability to form a wide range of coordination complexes and its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-(2-acetylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6(11)8-4-3-5-10-9(8)7(2)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHCQGUWHXGMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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